A-317491

Vue d'ensemble

Description

La fluoréscéine pentafluorobenzènesulfonyle est une sonde fluorescente spécialisée utilisée principalement pour détecter les niveaux de peroxyde d'hydrogène (H₂O₂) dans divers systèmes biologiques et chimiques. Ce composé est unique car il n'est pas fluorescent dans des conditions normales mais devient fortement fluorescent lorsqu'il réagit avec le peroxyde d'hydrogène, ce qui en fait un excellent outil pour surveiller le stress oxydatif et les processus associés dans les cellules .

Applications De Recherche Scientifique

Pentafluorobenzenesulfonyl fluorescein has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

A-317491 is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors . These receptors are highly localized on peripheral and central processes of sensory afferent nerves .

Mode of Action

This compound potently blocks the activation of P2X3 and P2X2/3 receptors. It inhibits the receptor-mediated calcium flux, with Ki values of 22, 22, 9, and 92 nM for human P2X3, rat P2X3, human P2X2/3, and rat P2X2/3, respectively . It is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes .

Biochemical Pathways

The P2X3 and P2X2/3 receptors are ATP-sensitive ligand-gated ion channels. When activated by ATP, they allow the passage of Na+, K+, and Ca2+ ions . This compound, by blocking these receptors, inhibits the pronociceptive effects of ATP .

Result of Action

This compound effectively reduces both nerve injury and chronic inflammatory nociception . It has been found to be most potent in attenuating both thermal hyperalgesia and mechanical allodynia after chronic nerve constriction injury .

Action Environment

The effectiveness of this compound can be influenced by the route of administration. Intrathecal administration is more effective than intraplantar administration in reducing tactile allodynia following peripheral nerve injury . The environment, in terms of the site of administration, can thus influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux . It interacts with these receptors, which are highly localized on peripheral and central processes of sensory afferent nerves . The nature of these interactions involves the blockade of P2X3 containing channels, which contributes to the pronociceptive effects of ATP .

Cellular Effects

This compound influences cell function by blocking native P2X3 and P2X2/3 receptors in rat dorsal root ganglion neurons . This blockade affects cell signaling pathways related to pain, as activation of these channels contributes to the pronociceptive effects of ATP .

Molecular Mechanism

The molecular mechanism of this compound involves its potent blockade of P2X3 and P2X2/3 receptor-mediated calcium flux . This blockade is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes . The blockade of P2X3 containing channels is stereospecific, as the R-enantiomer of this compound is significantly less active at P2X3 and P2X2/3 receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in models of chronic inflammatory and neuropathic pain . It has been shown to reduce pain in these models in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to reduce pain in a dose-dependent manner, with an ED50 of 30 mol kg s.c. for reducing complete Freund’s adjuvant-induced thermal hyperalgesia in rats . It was ineffective in reducing nociception in animal models of acute pain, postoperative pain, and visceral pain at doses greater than 100 mol kg s.c .

Metabolic Pathways

Its primary mechanism of action involves the blockade of P2X3 and P2X2/3 receptors, which are involved in ATP signaling pathways .

Transport and Distribution

It is known to interact with P2X3 and P2X2/3 receptors, which are highly localized on peripheral and central processes of sensory afferent nerves .

Subcellular Localization

Its primary targets, the P2X3 and P2X2/3 receptors, are localized on peripheral and central processes of sensory afferent nerves .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la fluoréscéine pentafluorobenzènesulfonyle implique généralement la réaction de la fluoréscéine avec le chlorure de pentafluorobenzènesulfonyle. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, souvent en présence d'une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé en tant que sous-produit. Les conditions de réaction nécessitent généralement une température contrôlée, souvent autour de la température ambiante, pour assurer la stabilité des réactifs et des produits .

Méthodes de production industrielle

La production industrielle de la fluoréscéine pentafluorobenzènesulfonyle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La fluoréscéine pentafluorobenzènesulfonyle subit principalement des réactions d'hydrolyse. Lorsqu'elle est exposée au peroxyde d'hydrogène, la liaison sulfonyle est hydrolysée, conduisant à la libération de la fluoréscéine, qui est fortement fluorescente. Cette réaction est sélective pour le peroxyde d'hydrogène et ne se produit pas avec d'autres espèces réactives de l'oxygène telles que les radicaux hydroxyles ou les anions superoxyde .

Réactifs et conditions courantes

Le principal réactif pour la réaction de la fluoréscéine pentafluorobenzènesulfonyle est le peroxyde d'hydrogène. Les conditions de réaction sont généralement douces, se produisant souvent à pH et température physiologiques, ce qui la rend adaptée aux applications biologiques .

Principaux produits formés

Le principal produit formé à partir de la réaction de la fluoréscéine pentafluorobenzènesulfonyle avec le peroxyde d'hydrogène est la fluoréscéine. Ce produit est fortement fluorescent et peut être facilement détecté en utilisant des techniques de microscopie ou de spectroscopie de fluorescence standard .

Applications de recherche scientifique

La fluoréscéine pentafluorobenzènesulfonyle a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le mécanisme par lequel la fluoréscéine pentafluorobenzènesulfonyle exerce ses effets implique l'hydrolyse sélective de la liaison sulfonyle par le peroxyde d'hydrogène. Cette réaction libère la fluoréscéine, qui est fortement fluorescente. La cible moléculaire de cette réaction est le groupe sulfonyle, et la voie implique le clivage de la liaison sulfonyle, conduisant à la formation de la fluoréscéine .

Comparaison Avec Des Composés Similaires

La fluoréscéine pentafluorobenzènesulfonyle est unique par rapport aux autres sondes fluorescentes en raison de sa haute sélectivité pour le peroxyde d'hydrogène et de son mécanisme d'action non oxydant. Des composés similaires incluent:

Dihydroéthidium (DHE) : Utilisé pour détecter les anions superoxyde mais manque de sélectivité pour le peroxyde d'hydrogène.

Diacétate de 2',7'-dichlorodihydrofluoréscéine (DCFH-DA) : Une sonde générale des espèces réactives de l'oxygène, mais elle n'est pas aussi sélective pour le peroxyde d'hydrogène que la fluoréscéine pentafluorobenzènesulfonyle.

La fluoréscéine pentafluorobenzènesulfonyle se distingue par sa grande spécificité et sa sensibilité au peroxyde d'hydrogène, ce qui en fait un outil précieux dans divers domaines de recherche .

Propriétés

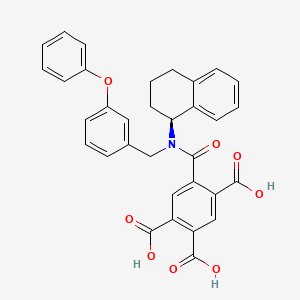

IUPAC Name |

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGBOYBIENNKMI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197185 | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475205-49-3 | |

| Record name | A-317491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-317491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.